molecular formula C25H23N3O2 B2839239 2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide CAS No. 1390886-92-6

2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide

Cat. No.: B2839239
CAS No.: 1390886-92-6
M. Wt: 397.478
InChI Key: UPDLXWWIBLRZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide is a complex organic compound with a unique structure that includes cyano, pyridine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method involves the condensation of 3,5-dimethyl-4-[(pyridin-2-yl)methoxy]benzaldehyde with 2-methylphenylacetonitrile in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the aromatic rings, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The pyridine moiety can participate in coordination with metal ions, while the phenyl groups can engage in π-π interactions with aromatic residues in biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(2-chlorophenyl)prop-2-enamide
  • 2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(2-fluorophenyl)prop-2-enamide

Uniqueness

Compared to similar compounds, 2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide exhibits unique properties due to the presence of the 2-methylphenyl group. This group can influence the compound’s steric and electronic characteristics, potentially enhancing its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-(2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-17-8-4-5-10-23(17)28-25(29)21(15-26)14-20-12-18(2)24(19(3)13-20)30-16-22-9-6-7-11-27-22/h4-14H,16H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDLXWWIBLRZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C(=C2)C)OCC3=CC=CC=N3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.